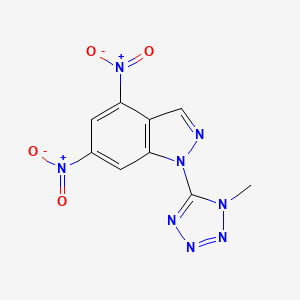![molecular formula C9H18O3S3 B14379586 1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL CAS No. 89880-26-2](/img/structure/B14379586.png)
1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of two methylsulfanyl groups attached to an ethenesulfonyl moiety, which is further connected to a pentan-2-OL backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Ethenesulfonyl Intermediate: This involves the reaction of a suitable ethenesulfonyl precursor with methylsulfanyl reagents under controlled conditions.
Attachment to Pentan-2-OL: The intermediate is then reacted with pentan-2-OL in the presence of a catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems and purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, depending on its functional groups and structural features. The methylsulfanyl groups play a crucial role in its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
- 1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]butan-2-OL
- 1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]hexan-2-OL
Uniqueness
1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL is unique due to its specific combination of functional groups and structural arrangement. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
89880-26-2 |
|---|---|
分子式 |
C9H18O3S3 |
分子量 |
270.4 g/mol |
IUPAC名 |
1-[2,2-bis(methylsulfanyl)ethenylsulfonyl]pentan-2-ol |
InChI |
InChI=1S/C9H18O3S3/c1-4-5-8(10)6-15(11,12)7-9(13-2)14-3/h7-8,10H,4-6H2,1-3H3 |
InChIキー |
KPXGBRVEQOMBCO-UHFFFAOYSA-N |
正規SMILES |
CCCC(CS(=O)(=O)C=C(SC)SC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


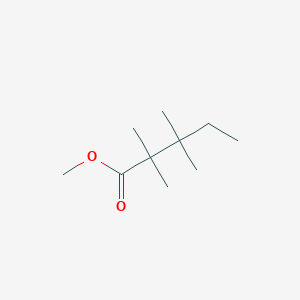

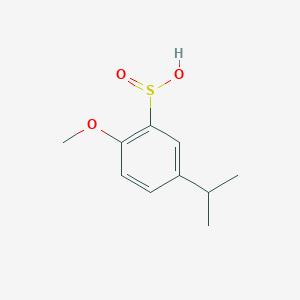

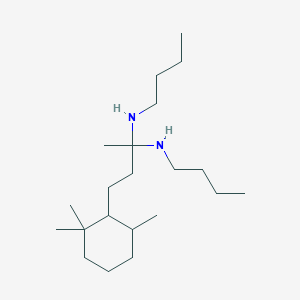
![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
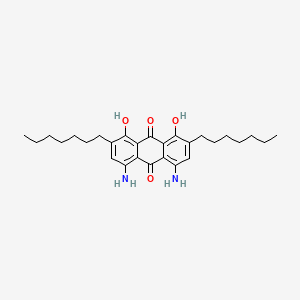
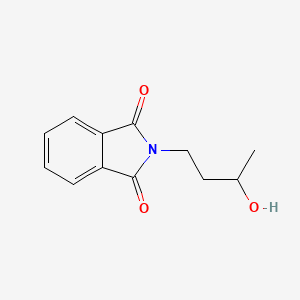
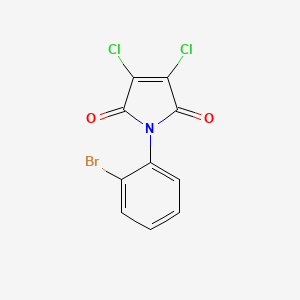
![4-Chloro-5-{[(2-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14379571.png)
![2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14379573.png)
![1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea](/img/structure/B14379576.png)
